n-Butylzinc bromide

Catalog No.
S3095474
CAS No.
92273-73-9
M.F
C4H9BrZn
M. Wt
202.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Butylzinc bromide

CAS Number

92273-73-9

Product Name

n-Butylzinc bromide

IUPAC Name

bromozinc(1+);butane

Molecular Formula

C4H9BrZn

Molecular Weight

202.4

InChI

InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1

InChI Key

HMBGXQKLGHIDMN-UHFFFAOYSA-M

SMILES

CCC[CH2-].[Zn+]Br

Solubility

not available

Negishi Cross-Coupling Reaction

n-Butylzinc bromide serves as a crucial reagent in the Negishi cross-coupling reaction. This reaction type facilitates the formation of carbon-carbon bonds between organic halides (aryl or vinyl) and organozinc compounds []. A palladium catalyst plays a key role in expediting the reaction. By utilizing n-Butylzinc bromide, researchers can construct complex organic molecules with specific functionalities.

n-Butylzinc bromide is an organozinc compound with the molecular formula C4H9BrZn\text{C}_4\text{H}_9\text{BrZn} and a molecular weight of approximately 202.4 g/mol. It is a colorless to light yellow liquid that is sensitive to moisture and air, requiring careful handling and storage under inert atmospheres such as argon or nitrogen. This compound is primarily utilized as a reagent in organic synthesis, particularly in carbon-carbon bond formation reactions through cross-coupling methods.

In the Negishi cross-coupling reaction, n-Butylzinc bromide undergoes oxidative addition with the palladium catalyst, generating a reactive palladium-alkyl intermediate. This intermediate then undergoes transmetalation with the organic halide or triflate, transferring the organic group to the palladium. Finally, reductive elimination releases the desired carbon-carbon coupled product and regenerates the palladium catalyst [].

n-Butylzinc bromide is a pyrophoric compound, meaning it ignites spontaneously upon contact with air. It is also a strong reducing agent and reacts violently with water. Due to its air and moisture sensitivity, it is typically handled under an inert atmosphere using Schlenk line techniques [].

, notably:

  • Negishi Coupling: It is commonly used in palladium-catalyzed Negishi cross-coupling reactions, where it reacts with organic halides or triflates to form new carbon-carbon bonds .
  • Nucleophilic Substitution: As a nucleophile, n-butylzinc bromide can undergo substitution reactions with various electrophiles, leading to the formation of butyl-containing products.

For example:

  • Reaction with n-butyl bromide can yield butylzinc species that further react with electrophiles.
  • It can also be involved in the formation of butylated derivatives by reacting with aromatic compounds in the presence of a catalyst .

While n-butylzinc bromide itself may not exhibit direct biological activity, its derivatives and the products formed from its reactions can have significant biological implications. Organometallic compounds like n-butylzinc bromide are often explored for their roles in drug development and synthesis of biologically active molecules. The reactivity of zinc compounds is of particular interest due to their potential applications in medicinal chemistry.

n-Butylzinc bromide can be synthesized through various methods, including:

  • Direct Reaction: It can be prepared by reacting elemental zinc with n-butyl bromide in an inert solvent such as tetrahydrofuran (THF) or diethyl ether. This reaction typically requires controlled conditions to prevent the formation of unwanted by-products.
    Zn+n C4H9Brn C4H9ZnBr\text{Zn}+\text{n C}_4\text{H}_9\text{Br}\rightarrow \text{n C}_4\text{H}_9\text{ZnBr}
  • From Grignard Reagents: Another method involves the reaction of n-butylmagnesium bromide with zinc salts, which can yield n-butylzinc bromide effectively .

n-Butylzinc bromide has several important applications in organic chemistry:

  • Cross-Coupling Reactions: It is extensively used in Negishi coupling for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Synthesis of Organometallic Compounds: It serves as a versatile reagent for generating various organozinc compounds that are useful in further synthetic transformations.
  • Material Science: The compound can be employed in the development of new materials through polymerization processes involving zinc-based catalysts.

Research into the interactions of n-butylzinc bromide focuses on its reactivity with different electrophiles and its role as a nucleophile in synthetic pathways. Studies have shown that varying the conditions (solvent, temperature, and concentration) can significantly influence the outcomes of reactions involving this compound. Furthermore, its interactions with biological systems are under investigation to determine potential applications in drug design and delivery systems.

n-Butylzinc bromide belongs to a class of organozinc compounds that share similar properties but differ in their reactivity and applications. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
Ethylzinc bromideC2H5BrZnSmaller alkyl group; often used for different coupling reactions .
Sec-butylzinc bromideC4H9BrZnBranched structure; exhibits different reactivity patterns compared to linear alkyls .
Phenylzinc bromideC6H5BrZnAromatic ring; useful for coupling reactions involving aromatic systems .
Isobutylzinc bromideC4H9BrZnIsomeric form; shows unique reactivity due to steric effects .

n-Butylzinc bromide is distinguished by its linear structure, making it highly effective for specific nucleophilic substitutions and cross-coupling reactions compared to its branched counterparts.

Through these characteristics and applications, n-butylzinc bromide plays a critical role in modern synthetic organic chemistry, contributing to advancements in material science and pharmaceuticals.

Dates

Modify: 2023-08-18

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